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Compound of Interest

Compound Name: Dicyclohexyl ketone

Cat. No.: B1670488

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for
dicyclohexyl ketone, a molecule of interest in various chemical and pharmaceutical contexts.
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for dicyclohexyl ketone is summarized below, providing key insights
into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for dicyclohexyl ketone were acquired in deuterated
chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for Dicyclohexyl Ketone (400 MHz, CDCI3)[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.49 Multiplet 2H a-CH
1.65-1.85 Multiplet 8H Cyclohexyl CH2
1.15-1.40 Multiplet 12H Cyclohexyl CH2

Table 2: 13C NMR Spectroscopic Data for Dicyclohexyl Ketone

Chemical Shift (6) ppm Assignment
~215 C=0 (Ketone)
~45 a-CH

~28 Cyclohexyl CHz
~26 Cyclohexyl CH2
~25 Cyclohexyl CH2

Note: The exact chemical shifts for the 33C NMR spectrum were not explicitly found in a
tabulated format in the search results. The provided values are estimations based on typical
chemical shifts for similar functional groups and the available spectral image.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For dicyclohexyl ketone, the spectrum is typically
acquired as a liquid film.

Table 3: Infrared (IR) Absorption Data for Dicyclohexyl Ketone
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Wavenumber (cm~?) Intensity Assignment

~2930 Strong C-H stretch (alkane)
~2850 Strong C-H stretch (alkane)
~1710 Strong C=0 stretch (ketone)
~1450 Medium CH:z bend

Note: A detailed peak list with specific wavenumbers and intensities was not available in the
search results. The provided data is based on typical IR absorption frequencies for ketones and

cyclohexyl groups.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Dicyclohexyl Ketone (Electron lonization)

mlz Relative Abundance (%) Proposed Fragment
194 8.9 [M]* (Molecular lon)
111 33.3 [M - CeH11]*

83 100.0 [CeH11]*

55 28.6 [CaH7]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy of Dicyclohexyl Ketone

e Sample Preparation:
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o Dissolve approximately 10-20 mg of dicyclohexyl ketone in about 0.7 mL of deuterated
chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (400 MHz Spectrometer):

o 'HNMR:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-10 ppm

o 13C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm for *H NMR and the
residual solvent peak of CDCIs (& = 77.16 ppm) for 13C NMR.

[¢]

Integrate the peaks in the *H NMR spectrum.
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy of
Dicyclohexyl Ketone

e Sample Preparation:

o Place a small drop of liquid dicyclohexyl ketone directly onto the ATR crystal.
e Instrument Parameters:

o Scan Range: 4000 - 400 cm™—1

o Number of Scans: 16-32

o Resolution: 4 cm

» Data Acquisition and Processing:

[¢]

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

[e]

sample spectrum to generate the final IR spectrum.

[e]

Identify and label the characteristic absorption bands.

Mass Spectrometry

Electron lonization (El) - Mass Spectrometry of Dicyclohexyl Ketone
e Sample Introduction:

o Introduce a small amount of dicyclohexyl ketone into the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography (GC-MS).

e |nstrument Parameters:
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[e]

lonization Mode: Electron lonization (EI)

(¢]

lonization Energy: 70 eV

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

[¢]

Scan Range: m/z 40 - 300

o Data Analysis:
o Identify the molecular ion peak ([M]*).
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Correlate the observed fragments with the structure of dicyclohexyl ketone.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of dicyclohexyl ketone is illustrated in the
following diagram.
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Workflow for Spectroscopic Analysis of Dicyclohexyl Ketone
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Caption: Workflow for the spectroscopic analysis of dicyclohexyl ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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